Hexetidine
Overview
Description
Hexetidine is a broad-spectrum antimicrobial agent with bactericidal and fungicidal properties. It is commonly used in both veterinary and human medicine for its antiseptic, local anesthetic, astringent, and deodorant effects. This compound is particularly effective in treating oral and vaginal infections, and it is a key ingredient in various mouthwashes and antiseptic solutions .
Mechanism of Action
Target of Action
Hexetidine is a broad-spectrum antimicrobial agent . It is active both in vivo and in vitro against gram-positive and gram-negative bacteria, as well as yeasts (Candida albicans) and fungi . Its primary targets are these microorganisms that cause infections in the oral and vaginal mucosa .
Mode of Action
This compound competes with vitamin B1 (thiamine), a substance essential for microbial growth . It has a high affinity for proteins and polymers containing electronegative sites (peptidoglycans), which can explain its association with microbes . This chemical affinity also explains its association with dental plaque . This compound specifically inhibits enzyme systems, especially succinyl-dehydrogenase .
Biochemical Pathways
It has been shown that its inhibition of growth induced by this compound is somewhat inhibited by the addition of thiamine to the culture . In Bacillus cereus spores, this compound inhibits the oxidation of pyruvate, which is also inhibited by thiamine . The antagonistic activity of thiamine may explain the antagonism of hexetidin-coenzyme A .
Pharmacokinetics
Retention of this compound has been observed in the mouth, mucous membrane, and dental plaque . In studies using radiolabeled this compound, retention in oral tissues has been shown to last from 8 to 10 hours after a single mouthwash, and in some cases, this compound has been detected in oral tissue over 65 hours after recovery .
Result of Action
The rapid action of this compound has been demonstrated in vitro and in vivo . This is of particular importance for this formulation where the contact time with the microorganism is short-term . This compound also has healing, haemostatic, and local anesthetic properties in the mouth and throat .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of dental plaque . Its chemical affinity for proteins and polymers containing electronegative sites can explain its association with dental plaque and its action in this environment
Biochemical Analysis
Biochemical Properties
Hexetidine plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. This compound competes with vitamin B1 (thiamine), which is essential for microbial growth . By inhibiting thiamine, this compound disrupts the metabolic processes of bacteria and fungi, leading to their death. Additionally, this compound has been shown to inhibit carbohydrate metabolism in microorganisms, further contributing to its antimicrobial effects .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. This compound’s antibacterial and antifungal properties result in the inhibition of microbial growth and the prevention of infections . In oral and vaginal mucosa, this compound helps maintain hygiene and prevent infections by eliminating harmful microorganisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to microbial cell membranes, causing disruption and leakage of cellular contents . This compound also inhibits essential enzymes involved in microbial metabolism, such as those required for thiamine synthesis . By interfering with these enzymes, this compound prevents the growth and proliferation of bacteria and fungi. Additionally, this compound’s binding interactions with microbial proteins lead to the inhibition of vital cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, maintaining its antimicrobial properties for extended periods . Long-term studies have shown that this compound continues to inhibit microbial growth and prevent infections over time. The effectiveness of this compound may decrease if exposed to extreme conditions or if not stored properly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound exhibits bacteriostatic activity, inhibiting the growth of microorganisms . At higher concentrations, this compound demonstrates bactericidal activity, effectively killing bacteria and fungi . Excessive doses of this compound can lead to toxic effects, including gastric ulcers and intestinal hemorrhages in animal models . It is essential to determine the appropriate dosage to achieve the desired antimicrobial effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to microbial metabolism. It competes with thiamine, an essential cofactor for microbial growth . By inhibiting thiamine-dependent enzymes, this compound disrupts the metabolic processes of bacteria and fungi, leading to their death . Additionally, this compound’s interference with carbohydrate metabolism further contributes to its antimicrobial effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can penetrate microbial cell membranes, allowing it to reach its target sites and exert its antimicrobial effects . This compound’s distribution within tissues ensures that it can effectively eliminate harmful microorganisms and prevent infections
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound primarily targets microbial cell membranes, causing disruption and leakage of cellular contents . This localization allows this compound to effectively inhibit microbial growth and prevent infections. Additionally, this compound’s interactions with microbial proteins and enzymes further contribute to its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexetidine can be synthesized through the hydrogenation of the corresponding nitro compound. The process involves the reduction of 1,3-bis(2-ethylhexyl)-5-nitrohexahydropyrimidine to form this compound. The reaction typically requires a hydrogenation catalyst such as palladium on carbon under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is purified by forming its sparingly soluble 1,5-naphthalenedisulfonate acid salt in an aqueous aliphatic alcohol solution. The this compound is then regenerated from this salt by treatment with an alkali .
Chemical Reactions Analysis
Types of Reactions: Hexetidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The nitro precursor of this compound is reduced to form this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogenation catalysts like palladium on carbon are used.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Hexetidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antimicrobial agents and their interactions with microbial cells.
Biology: Investigated for its effects on microbial growth and biofilm formation.
Medicine: Used in the treatment of oral and vaginal infections, including streptococcal pharyngitis, tonsillitis, gingivitis, and oral thrush
Industry: Incorporated into various antiseptic formulations for oral hygiene and wound care.
Comparison with Similar Compounds
- Chlorhexidine
- Hexedene
- Triclosan
- Povidone-iodine
Hexetidine’s versatility and effectiveness in various applications highlight its importance in both medical and industrial settings.
Properties
IUPAC Name |
1,3-bis(2-ethylhexyl)-5-methyl-1,3-diazinan-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45N3/c1-6-10-12-19(8-3)14-23-16-21(5,22)17-24(18-23)15-20(9-4)13-11-7-2/h19-20H,6-18,22H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOUUUZOYKYHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1CC(CN(C1)CC(CC)CCCC)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045297 | |
Record name | Hexetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
160 °C at 0.4 mm Hg | |
Record name | Hexetidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in petroleum ether, methanol, benzene, acetone, ethanol, n-hexane, chloroform | |
Record name | Hexetidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8889 at 20 °C | |
Record name | Hexetidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
141-94-6 | |
Record name | Hexetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexetidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexetidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08958 | |
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Record name | hexetidine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757394 | |
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Record name | hexetidine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17764 | |
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Record name | 5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl- | |
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Record name | Hexetidine | |
Source | EPA DSSTox | |
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Record name | Hexetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.012 | |
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Record name | HEXETIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852A84Y8LS | |
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Record name | Hexetidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point = 70 °C | |
Record name | Hexetidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, , , , ] Hexetidine (1,3-bis(2-ethylhexyl)-5-amino-5-methyl-hexahydropyrimidine) is a cationic antiseptic that interacts with the negatively charged bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular components. This disruption ultimately results in bacterial cell death. This compound exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as fungi like Candida albicans.
A: [, ] Yes, this compound also demonstrates local anesthetic and astringent properties, contributing to its efficacy in alleviating discomfort associated with oral infections.
A: [] The molecular formula of this compound is C21H43N3, and its molecular weight is 337.58 g/mol.
A: [] Yes, spectroscopic data including UV, IR, NMR, and mass spectrometry information is available in scientific literature.
ANone: Based on the provided research, this compound is primarily investigated for its antimicrobial properties and not its catalytic properties.
ANone: The provided research does not delve into computational chemistry or modeling studies conducted on this compound.
ANone: The research provided does not specifically address the impact of structural modifications on this compound's activity, potency, or selectivity.
A: [, ] Research suggests a synergistic antibacterial effect when this compound is combined with zinc. This synergy is attributed to this compound's surface-active properties, which may facilitate the transport of zinc into bacterial cells.
A: [] Yes, the use of tensides and cyclodextrins has been explored to solubilize this compound and improve its formulation stability and taste.
ANone: The provided research primarily focuses on the scientific and clinical aspects of this compound and does not elaborate on specific SHE regulations.
A: [] Studies have employed high-performance liquid chromatography to measure this compound concentration in saliva over time, providing insights into its retention and potential duration of action within the oral cavity.
A: [, , , , , , ] this compound's effects on plaque and gingivitis have been extensively studied in both in vitro and in vivo settings. Clinical trials often utilize parameters such as plaque index, gingival index, and bleeding on probing to assess its efficacy.
A: [] Clinical studies have investigated the use of this compound mouthrinses, both alone and in combination with antifungal medications like fluconazole, for managing oral candidiasis associated with denture stomatitis.
A: [] Studies suggest that bacterial resistance to this compound is generally short-lived and transient, which is a favorable characteristic for an antimicrobial agent.
ANone: While the provided research highlights this compound's efficacy, further exploration into its long-term safety and potential adverse effects is essential.
ANone: The research provided focuses primarily on this compound's topical applications, particularly in the oral cavity.
ANone: The research provided does not delve into the investigation of specific biomarkers related to this compound's efficacy or adverse effects.
A: [, ] High-performance liquid chromatography (HPLC), gas-liquid chromatography (GLC), thin-layer chromatography (TLC), and non-aqueous capillary electrophoresis have been utilized to analyze this compound content in various formulations.
ANone: The environmental impact and degradation pathways of this compound are not extensively discussed in the provided research.
ANone: While the research mentions the use of tensides and cyclodextrins to enhance this compound's solubility, detailed studies on its dissolution rate and solubility in various media are not provided.
ANone: The research acknowledges the importance of validating analytical methods for this compound analysis but doesn't provide specific details on the validation parameters employed.
ANone: The provided research focuses on scientific and clinical findings related to this compound and does not elaborate on specific quality control and assurance measures.
ANone: The research provided does not specifically address this compound's potential to induce an immune response.
ANone: The research provided does not discuss the interactions of this compound with drug transporters.
ANone: The research provided does not explore the potential of this compound to induce or inhibit drug-metabolizing enzymes.
ANone: The provided research primarily focuses on this compound's antimicrobial properties and its applications in the oral cavity, with limited information on its broader biocompatibility and biodegradability.
A: [, , ] Chlorhexidine is often considered the gold standard in oral antiseptic therapy. While this compound demonstrates efficacy, some studies suggest that it might be less effective than chlorhexidine in plaque and gingivitis reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.